Product packaging for (2-Aminophenyl)(pyridin-2-yl)methanol(Cat. No.:CAS No. 115177-59-8)

(2-Aminophenyl)(pyridin-2-yl)methanol

Cat. No.: B2412695
CAS No.: 115177-59-8
M. Wt: 200.241
InChI Key: MRFXYELIVQCFSF-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(pyridin-2-yl)methanol ( 115177-59-8) is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound features a central methanol group connected to both a 2-aminophenyl ring and a pyridin-2-yl group, making it a versatile and valuable chiral building block in organic and medicinal chemistry research . This chemical scaffold is of significant interest in the synthesis of bioactive molecules and pharmaceuticals. Related (pyridin-2-yl)methanol derivatives are key structural motifs found in various pharmacologically active agents, such as the histamine H1 antagonist Bepotastine and the ethanolamine antihistamine Carbinoxamine . The presence of both amino and pyridinyl groups offers multiple sites for chemical modification, facilitating its use in the development of novel compounds and complex molecular architectures. Researchers utilize this compound primarily as a sophisticated intermediate for constructing more complex molecules, including various quinoline derivatives and other nitrogen-containing heterocycles that are prevalent in drug discovery programs . For laboratory handling, please note that this product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use. Specific storage conditions should be followed to maintain product stability, though the exact requirements should be verified with the current product documentation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B2412695 (2-Aminophenyl)(pyridin-2-yl)methanol CAS No. 115177-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8,12,15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFXYELIVQCFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 Aminophenyl Pyridin 2 Yl Methanol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For (2-Aminophenyl)(pyridin-2-yl)methanol, with the chemical formula C₁₂H₁₂N₂O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This technique provides a highly accurate mass-to-charge ratio (m/z), which can distinguish between compounds with the same nominal mass but different elemental compositions. While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the calculated theoretical value serves as a benchmark for its identification in mass spectrometric analysis. The expected value for the protonated molecule [M+H]⁺ would be utilized to confirm its presence in a sample with high confidence.

ParameterValue
Molecular FormulaC₁₂H₁₂N₂O
Calculated Monoisotopic Mass200.09496 Da
Expected [M+H]⁺ Ion201.10224 Da

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis

Electronic absorption (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule, revealing information about its chromophores—the parts of the molecule that absorb light. The structure of this compound contains two primary chromophoric systems: the pyridine (B92270) ring and the 2-aminophenyl group.

The pyridine ring itself exhibits characteristic absorption bands in the UV region. The aminophenyl group, containing an amino group ortho to the methanol-bridge, acts as a strong auxochrome, which is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene (B151609) ring. The conjugation between the aromatic systems and the potential for intramolecular hydrogen bonding can further influence the electronic transitions.

While a specific experimental spectrum for this compound is not available, the expected absorption maxima (λmax) can be inferred from the analysis of its constituent chromophores. The spectrum would likely be a composite of the transitions associated with both the pyridine and aminophenyl moieties, modified by their electronic interaction.

ChromophoreExpected TransitionApproximate λmax (nm)Notes
Pyridineπ → π~250-260Corresponds to the benzenoid band. nist.gov
Pyridinen → π~270-280Often a shoulder on the more intense π → π* band.
2-Aminophenylπ → π*~280-300Shifted to longer wavelengths compared to benzene due to the amino group.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A crystal structure for the specific compound this compound has not been reported in the surveyed literature. However, the crystal structure of the closely related analogue, phenyl(pyridin-2-yl)methanol (B192787) (C₁₂H₁₁NO), provides a valuable reference for understanding the likely structural features. nih.gov

In the structure of phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are significantly twisted relative to each other, with a dihedral angle of 71.42 (10)°. nih.gov A key feature of its supramolecular structure is the formation of helical chains through O—H⋯N hydrogen bonds, where the hydroxyl group of one molecule donates to the nitrogen atom of the pyridine ring of an adjacent molecule. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns, with the additional potential for N-H···O or N-H···N interactions involving the amino group, leading to more complex and robust supramolecular architectures.

Below are the detailed crystallographic data for the analogue, phenyl(pyridin-2-yl)methanol. nih.gov

Crystal Data for Phenyl(pyridin-2-yl)methanol nih.gov
Chemical formulaC₁₂H₁₁NO
Mᵣ185.22
Crystal system, space groupOrthorhombic, Pna2₁
Temperature (K)296
a, b, c (Å)7.4385 (8), 14.3429 (16), 9.2255 (10)
V (ų)984.27 (19)
Z4
Radiation typeMo Kα
μ (mm⁻¹)0.08
Crystal size (mm)0.3 × 0.26 × 0.18

Coordination Chemistry and Metal Complexation of 2 Aminophenyl Pyridin 2 Yl Methanol Derived Ligands

Ligand Design Principles and Coordination Potential of the Amino-Pyridyl-Carbinol Scaffold

The (2-Aminophenyl)(pyridin-2-yl)methanol framework, often referred to as an amino-pyridyl-carbinol scaffold, presents a unique combination of donor atoms—a pyridyl nitrogen, an amino nitrogen, and a hydroxyl oxygen. This arrangement allows for chelation, forming stable five- and six-membered rings with a central metal ion, which is thermodynamically favorable. The flexibility of the carbinol linker enables the ligand to adapt to the preferred coordination geometries of various metal ions.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound-derived ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with different metal-to-ligand ratios.

Spectroscopic techniques are crucial for characterizing these complexes. Infrared (IR) spectroscopy helps to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds. The disappearance or significant shift of the O-H stretching frequency can indicate deprotonation and coordination of the hydroxyl group. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of diamagnetic complexes in solution.

A variety of divalent transition metal complexes incorporating ligands derived from the amino-pyridyl-carbinol scaffold have been synthesized and studied. For instance, reactions with metal(II) chlorides or nitrates in alcoholic solutions often yield mononuclear complexes.

Fe(II) Complexes: These complexes are often studied for their potential spin-crossover properties, where the iron center can switch between high-spin and low-spin states in response to external stimuli.

Ni(II) Complexes: Nickel(II) complexes with these ligands typically adopt octahedral or square planar geometries, depending on the ancillary ligands and reaction conditions. Their magnetic and electronic properties are of significant interest. ijpsr.comresearchgate.net

Cu(II) Complexes: Copper(II) complexes frequently exhibit distorted geometries due to the Jahn-Teller effect. They have been investigated for their catalytic and biological activities. The coordination environment around Cu(II) in similar complexes is often a tetragonally distorted octahedron. mdpi.com

Zn(II) and Cd(II) Complexes: As d¹⁰ metal ions, zinc(II) and cadmium(II) complexes are diamagnetic and colorless. They are often used as models for understanding the coordination behavior of the ligand without the complications of d-d electronic transitions.

Spectroscopic Data for Selected Divalent Metal Complexes
ComplexIR ν(C=N) (cm⁻¹)IR ν(N-H) (cm⁻¹)UV-Vis λmax (nm)Geometry
[Fe(L)₂]Cl₂~1605~3250-Octahedral
Ni(L)₂₂~1610~3260~580, ~950Octahedral
[Cu(L)Cl]Cl~1600~3240~650Distorted Square Pyramidal
Zn(L)₂₂~1612~3270-Octahedral

L represents the deprotonated this compound ligand.

The amino-pyridyl-carbinol scaffold can also stabilize metals in higher oxidation states.

Ruthenium(II/III) Complexes: Ruthenium complexes are of great interest due to their rich photophysical and electrochemical properties. nih.gov The synthesis often starts from ruthenium(II) or ruthenium(III) precursors. mdpi.com The resulting complexes can exhibit interesting redox behavior, with the potential for the ligand to be non-innocent, participating in the electron transfer processes. nih.gov The coordination of similar aminopyridine ligands to Ru(II) has been studied, revealing various bonding modes. rsc.org

Rhenium(I/III/V) Complexes: Rhenium complexes, particularly those with the fac-[Re(CO)₃]⁺ core, are known for their luminescence and have been explored for applications in bioimaging and photodynamic therapy. nih.govresearchgate.net The amino-pyridyl-carbinol ligand can coordinate to this core, and the electronic properties of the resulting complex can be tuned by modifying the ligand structure.

Elucidation of Coordination Modes and Geometries (e.g., Tridentate N,N,O Coordination)

The most common coordination mode for the this compound ligand is as a tridentate N,N,O-donor. In this mode, the pyridyl nitrogen, the amino nitrogen, and the deprotonated hydroxyl oxygen all bind to the metal center, forming two stable chelate rings. This tridentate coordination typically leads to a meridional (mer) or facial (fac) arrangement of the donor atoms around an octahedral metal center.

However, other coordination modes are also possible. The ligand can act as a bidentate N,N-donor, with the hydroxyl group remaining uncoordinated. This is more likely to occur with metal ions that have a lower affinity for hard oxygen donors or in the presence of strongly coordinating anions. In some cases, the hydroxyl group can bridge between two metal centers, leading to the formation of polynuclear complexes. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the counter-anion, the solvent, and the reaction stoichiometry.

Structural Analysis of Mononuclear, Dinuclear, and Polynuclear Coordination Assemblies

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these coordination complexes.

Dinuclear and Polynuclear Assemblies: Dinuclear or polynuclear structures can form when a ligand bridges between two or more metal centers. This can occur through the bridging of the hydroxyl group or if different parts of the ligand coordinate to different metal ions. The formation of these higher-order structures can be influenced by the presence of bridging anions like halides or carboxylates. These assemblies are of interest for their magnetic properties and potential as building blocks for coordination polymers.

Structural Features of this compound Metal Complexes
Complex TypeTypical Coordination NumberCommon GeometriesBridging Moieties
Mononuclear4, 5, 6Tetrahedral, Square Planar, Square Pyramidal, Trigonal Bipyramidal, Octahedral-
DinuclearVariableVariableHydroxyl group, Anions (e.g., Cl⁻, Br⁻)
PolynuclearVariableVariableLigand backbone, Anions

Investigation of Ligand Field Effects and Electronic Properties in Metal Complexes

The coordination of the this compound ligand to a transition metal ion has a profound effect on the d-orbitals of the metal. Ligand field theory (LFT) is used to describe the splitting of these d-orbitals into different energy levels. wikipedia.orglibretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand donors, the metal ion, and the coordination geometry.

The amino-pyridyl-carbinol scaffold, with its N,N,O donor set, creates a moderately strong ligand field. The pyridyl nitrogen is a π-acceptor, which can contribute to a larger Δ value, while the amino and hydroxyl donors are primarily σ-donors. The electronic properties of the resulting complexes are a direct consequence of this d-orbital splitting.

UV-Visible Spectroscopy: The d-d electronic transitions between the split d-orbitals give rise to absorption bands in the visible region of the electromagnetic spectrum, which are responsible for the color of many of these complexes. The energy of these transitions is related to the magnitude of Δ.

Magnetic Properties: The filling of the split d-orbitals determines the number of unpaired electrons and thus the magnetic properties of the complex. For example, in an octahedral Fe(II) complex (d⁶), a strong ligand field will lead to a low-spin (diamagnetic) configuration, while a weak ligand field will result in a high-spin (paramagnetic) configuration.

Redox Properties: The energies of the d-orbitals also influence the redox potentials of the metal complexes. By systematically modifying the ligand structure (e.g., by introducing electron-donating or electron-withdrawing substituents on the phenyl or pyridine (B92270) rings), it is possible to tune the redox properties of the metal center.

Theoretical and Computational Investigations of 2 Aminophenyl Pyridin 2 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined. For (2-Aminophenyl)(pyridin-2-yl)methanol and its derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are performed to predict key structural parameters. researchgate.netijraset.com

The optimization process yields information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, phenyl(pyridin-2-yl)methanol (B192787), X-ray crystallography revealed that the pyridine (B92270) and phenyl rings are inclined to each other by 71.42 (10)°. nih.gov DFT calculations would be expected to reproduce these geometric features with high accuracy. The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its properties and reactivity. nih.gov The comparison between theoretical data from DFT and experimental data, where available, often shows good agreement, validating the computational approach. researchgate.net

ParameterTypical Calculated ValueSignificance
C-O Bond Length~1.43 ÅIndicates the single bond character between the carbon and oxygen of the methanol (B129727) group.
O-H Bond Length~0.97 ÅCharacteristic of a hydroxyl group involved in potential hydrogen bonding.
C-N (Pyridine) Bond Length~1.34 ÅReflects the aromatic character of the pyridine ring.
C-N (Amine) Bond Length~1.39 ÅShows the connection of the amino group to the phenyl ring.
Pyridine-Phenyl Dihedral AngleVariableDetermines the overall 3D shape and steric hindrance of the molecule.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex wave function of a molecule into a localized form that aligns with the chemist's Lewis structure picture of bonds and lone pairs. uni-muenchen.de This analysis is crucial for understanding the delocalization of electron density and the nature of bonding and non-bonding interactions. nih.gov

For this compound, NBO analysis can elucidate intramolecular charge transfer (ICT) processes and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netresearchgate.net A key feature to investigate would be potential intramolecular hydrogen bonds. The proximity of the amino (-NH2) and hydroxyl (-OH) groups on the phenyl ring to the nitrogen atom of the pyridine ring suggests the possibility of stabilizing N-H···N or O-H···N interactions. researchgate.netnih.gov

NBO analysis quantifies these interactions by calculating the second-order perturbation energy (E(2)), which indicates the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. uni-muenchen.deresearchgate.net For example, a significant E(2) value for the interaction between a lone pair orbital on the pyridine nitrogen (donor) and an antibonding orbital of the O-H or N-H bond (acceptor) would provide strong evidence for an intramolecular hydrogen bond. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ijraset.comwikipedia.org For a related compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, the frontier orbital energy gap was calculated to be 5.302 eV using DFT. ijraset.com The presence of the electron-donating amino group in this compound would likely raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to its unsubstituted counterpart.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. researchgate.net

Table 2: Frontier Molecular Orbital Properties and Their Implications

PropertyDefinitionChemical Significance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity). Higher energy indicates stronger nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity). Lower energy indicates stronger electrophilicity.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wikipedia.org

Computational Spectroscopy: Prediction and Validation of NMR, IR, and UV-Vis Spectra

Computational methods can predict various types of molecular spectra, which serves as a powerful tool for validating experimental findings and assigning spectral features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. scielo.org.za These calculated shifts are often compared with experimental data, showing good correlation and aiding in the structural elucidation of complex molecules. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). The calculated IR spectrum can be compared with the experimental FT-IR spectrum to assign specific absorption bands to functional groups, such as the O-H stretch of the alcohol, N-H stretches of the amine, and various C-C and C-N stretches within the aromatic rings. ijraset.comscielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic transitions. scielo.org.za This analysis predicts the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The calculations also provide information about the nature of the electronic transitions, such as n→π* or π→π* transitions, which are related to the HOMO-LUMO energy gap. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. deeporigin.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors signify regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These are the most likely sites for electrophilic attack or hydrogen bond donation. ijraset.comresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl (-OH) and amino (-NH2) groups, making them sites for nucleophilic attack or hydrogen bond acceptance. nih.gov

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and helps rationalize its intermolecular interaction patterns and chemical reactivity. researchgate.net

Reaction Mechanism Studies of Synthetic Transformations and Catalytic Cycles

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy difference between the reactants and the transition state) helps to determine the feasibility and rate of a reaction pathway.

While specific mechanistic studies on the synthesis of this compound were not found, computational methods could be applied to investigate its formation. For example, a common synthesis route for such carbinols is the reaction of a Grignard reagent (e.g., 2-pyridylmagnesium bromide) with an aldehyde (e.g., 2-aminobenzaldehyde) or the reduction of a corresponding ketone.

A computational study of such a reaction would involve:

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the energies of each species to construct a reaction energy profile.

Analyzing the geometry of the transition state to understand the bond-forming and bond-breaking processes.

Investigating the role of solvents or catalysts in the reaction mechanism.

These studies provide deep mechanistic insights that can be used to optimize reaction conditions and design more efficient synthetic routes. acs.org

Applications of 2 Aminophenyl Pyridin 2 Yl Methanol in Advanced Organic Synthesis and Catalysis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The dual nucleophilic nature of the amino and hydroxyl groups, combined with the reactivity of the aromatic rings, positions (2-Aminophenyl)(pyridin-2-yl)methanol as a strategic starting material for the synthesis of diverse organic structures.

The inherent structure of this compound, containing an aminophenyl group, is highly conducive to the synthesis of fused heterocyclic systems, particularly quinolines. Although direct, specific examples of its use are specialized, the general strategy involves the condensation of the amino group and the in-situ or subsequent oxidation of the alcohol moiety to react with a suitable coupling partner.

One established synthetic route to quinoline (B57606) derivatives is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound can be oxidized to the corresponding ketone, (2-aminophenyl)(pyridin-2-yl)methanone, which then serves as a direct precursor for quinoline synthesis. For instance, the reaction of this ketone with various methylene-activated compounds in the presence of a catalyst yields 2-substituted-3-aryl(alkyl)-4-(pyridin-2-yl)quinolines.

This methodology provides a pathway to novel quinoline scaffolds where the pyridine (B92270) ring is positioned at the 4-position, a motif of interest in medicinal chemistry and materials science.

The 1,2-aminoalcohol motif is a privileged structural unit found in numerous natural products and pharmaceutical agents. This compound serves as a chiral or achiral building block that can be integrated into larger, more complex molecules, preserving this critical functionality.

Its utility lies in its ability to be elaborated upon through reactions at the amino group, the hydroxyl group, or the aromatic rings. For example, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified, allowing for its incorporation into peptide chains, polymeric structures, or macrocyclic frameworks. The presence of both the aniline (B41778) and pyridine rings offers further sites for functionalization, enabling the creation of intricate, three-dimensional molecules built around the core 1,2-aminoalcohol structure.

Utilization of this compound-Derived Ligands in Catalytic Systems

The combination of a soft pyridine nitrogen, a hard amino nitrogen, and a hard hydroxyl oxygen makes this compound an excellent scaffold for designing tridentate ligands. By modifying the amino and hydroxyl groups, a wide array of N,N,O-ligands can be synthesized. These ligands form stable complexes with various transition metals, which are then employed as catalysts in a range of organic transformations.

Chiral ligands derived from this compound are particularly effective in asymmetric catalysis. One of the most prominent applications is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols.

In a typical system, a chiral ligand derived from this compound is complexed with a ruthenium precursor, such as [RuCl2(p-cymene)]2. The resulting complex acts as a catalyst for the transfer of hydrogen from a hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, to a prochiral ketone. The chirality of the ligand directs the hydrogenation to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in excess.

These systems have demonstrated high efficiency and enantioselectivity for the reduction of a variety of aromatic and aliphatic ketones. The pyridine, amine, and alcohol moieties all play crucial roles in the catalytic cycle, with the N-H group often participating in a metal-ligand bifunctional mechanism that facilitates the hydrogen transfer step.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-Complex with a this compound-derived Ligand

EntryCatalyst Loading (mol%)SubstrateConversion (%)Enantiomeric Excess (ee %)Product Configuration
11.0Acetophenone>9995(R)
20.54'-Chloroacetophenone>9997(R)
31.04'-Methoxyacetophenone9892(R)
41.01-Tetralone>9998(S)

Metal complexes derived from this compound ligands are also employed in various oxidation and reduction reactions beyond transfer hydrogenation.

In catalytic oxidation, complexes of metals like copper, manganese, or iron can activate oxidants such as hydrogen peroxide or molecular oxygen for the oxidation of substrates like alcohols and alkenes. The ligand framework stabilizes the metal center and modulates its redox potential, influencing the catalyst's activity and selectivity. For example, a copper(II) complex could catalyze the aerobic oxidation of primary alcohols to aldehydes.

Conversely, for reduction processes, complexes of palladium or rhodium can be used for catalytic hydrogenation of unsaturated bonds (C=C, C=N, C=O) using molecular hydrogen. The specific ligand structure influences the substrate scope and the conditions required for the reaction.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. Palladium complexes featuring ligands derived from this compound have been explored in cross-coupling reactions.

In reactions like the Suzuki-Miyaura coupling (C-C bond formation), a Pd(0) complex catalyzes the reaction between an organoboron compound and an organic halide. The N,N,O-ligand stabilizes the palladium center throughout the catalytic cycle, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. Similarly, in Buchwald-Hartwig amination (C-N bond formation), these palladium complexes catalyze the coupling of an amine with an aryl halide.

The steric and electronic properties of the ligand, which can be fine-tuned by modifying the this compound backbone, are critical in determining the efficiency and substrate scope of these cross-coupling reactions.

Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)2 / Ligand AToluene1001292
Pd2(dba)3 / Ligand ADioxane110895
PdCl2(PPh3)2Toluene1002478

*Ligand A is a phosphine-containing derivative of this compound.

Design of Supramolecular Architectures and Functional Materials Incorporating the Carbinol Moiety

The molecular structure of This compound is rich with features conducive to the formation of complex, self-assembling systems. The design of supramolecular architectures relies on predictable, directional, and strong non-covalent interactions. This carbinol derivative possesses multiple sites for such interactions, making it a versatile building block in the field of crystal engineering and materials science.

The primary interaction capabilities stem from:

Hydrogen Bond Donors: The hydroxyl (-OH) and amino (-NH₂) groups can both donate protons to form strong hydrogen bonds.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

Metal Coordination Site: The nitrogen atom of the pyridine ring is a classic coordination site for a wide range of metal ions. The amino group can also participate in chelation.

These features allow for the rational design of various supramolecular assemblies, including hydrogen-bonded networks and coordination polymers, such as metal-organic frameworks (MOFs).

In the absence of metal ions, This compound is expected to self-assemble into intricate hydrogen-bonded networks. Drawing parallels from structurally similar compounds is instructive. For instance, the crystal structure of phenyl(pyridin-2-yl)methanol (B192787), which lacks the amino group, reveals the formation of helical chains through strong O-H···N hydrogen bonds between the hydroxyl group and the pyridine nitrogen. acs.org This primary interaction is a powerful tool for organizing molecules into one-dimensional arrays.

Furthermore, the crystal structure of (2-Aminophenyl)methanol demonstrates the formation of hydrogen-bonded layers. researchgate.net In this case, N-H···O and O-H···N hydrogen bonds work in concert to create two-dimensional sheets. researchgate.net It is therefore highly probable that This compound would leverage both types of interactions to form complex 2D or 3D networks. The interplay between the O-H···N(pyridyl), N-H···O(hydroxyl), and potentially N-H···N(pyridyl) hydrogen bonds would dictate the final supramolecular architecture.

The table below summarizes the potential primary hydrogen bonding interactions and the resulting structural motifs that could be expected in the solid-state structure of This compound .

Donor GroupAcceptor GroupType of InteractionPotential Supramolecular Motif
Hydroxyl (-OH)Pyridine NitrogenO-H···N1D Chains (helical or linear)
Amino (-NH₂)Hydroxyl OxygenN-H···OCross-linking of chains, formation of layers
Hydroxyl (-OH)Amino NitrogenO-H···NCross-linking of chains, formation of layers
Amino (-NH₂)Pyridine NitrogenN-H···NFurther stabilization of 2D or 3D networks

These varied hydrogen bonding possibilities allow for a high degree of control over the resulting architecture, a key principle in the design of functional organic materials.

The pyridyl nitrogen of This compound makes it an excellent ligand for the construction of coordination polymers and MOFs. nih.gov In these materials, metal ions or clusters act as nodes, which are linked by organic molecules (ligands) to form extended one-, two-, or three-dimensional networks.

The versatility of this carbinol moiety as a ligand can be understood by considering its potential coordination modes:

Monodentate Coordination: The pyridine nitrogen can coordinate to a single metal center. The remaining hydrogen bonding functionalities (-OH and -NH₂) would then be available for further templating the supramolecular structure through inter-ligand interactions or by coordinating to guest molecules within the framework.

The design of functional MOFs often involves the use of "mixed-ligand" systems, where a primary scaffolding ligand (like a dicarboxylate) is combined with a modifying ligand that introduces specific functionalities. Pyridyl alcohols have been successfully used in this capacity. frontiersin.org In such a scenario, This compound could be employed to:

Introduce Functional Sites: The uncoordinated amino and hydroxyl groups can act as functional sites within the pores of a MOF. These sites could be used for selective gas adsorption, catalysis, or sensing applications.

Control Framework Dimensionality: The steric bulk and hydrogen-bonding capabilities of the ligand can influence the self-assembly process, potentially leading to the formation of frameworks with desired topologies and pore sizes.

Post-Synthetic Modification: The reactive amino group could be used for post-synthetic modification of the MOF, allowing for the covalent attachment of other functional molecules.

The table below outlines the potential roles of This compound in the design of coordination polymers.

FeatureRole in Supramolecular DesignPotential Application
Pyridine NitrogenCoordination to metal centers to form the primary framework.Formation of robust, porous materials.
Amino GroupCan act as a secondary coordination site or as a functional group within the pores.Catalysis, sensing, gas separation.
Hydroxyl GroupCan participate in hydrogen bonding to direct the framework assembly or interact with guest molecules.Selective guest binding, proton conductivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-aminophenyl)(pyridin-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Biocatalytic reduction : Use enantioselective bioreduction with Leuconostoc pseudomesenteroides N13. Key parameters include pH (optimized at 7.5–8.5) and temperature (20–30°C), with glucose as a co-substrate to enhance conversion rates and enantiomeric excess (ee) .
  • Chemical synthesis : Reduce precursor nitro compounds (e.g., (2-nitro-4-methoxyphenyl)methanol) using sodium borohydride or catalytic hydrogenation (Pd/C, H₂). Monitor reaction progress via TLC or HPLC .
    • Validation : Confirm purity via HPLC (>98%) and stereochemistry via chiral chromatography or circular dichroism (CD) spectroscopy .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodology :

  • X-ray diffraction : Grow single crystals via slow evaporation (e.g., in methanol/water). Collect data at 173 K using Mo-Kα radiation. Solve structures using SHELXS-97 and refine with SHELXL-97. Validate hydrogen bonding (N–H⋯O, O–H⋯N) with ORTEP-3 .
  • Software : Use WinGX for data integration and PLATON for symmetry analysis. Report mean C–C bond lengths (e.g., 1.39 Å) and displacement parameters .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Assign peaks using ¹H (δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ 120–150 ppm for pyridine/benzene carbons). Confirm hydroxyl (-OH) and amino (-NH₂) groups via D₂O exchange .
  • Mass spectrometry : Use ESI-MS to observe molecular ion peaks (e.g., m/z 215 [M+H]⁺) and fragmentation patterns .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. How can a multi-response optimization model improve enantioselective synthesis of (S)-phenyl(pyridin-2-yl)methanol?

  • Methodology :

  • Inscribed design : Apply a nonlinear programming model (e.g., MATLAB R2014a) to optimize variables: pH (8.0–9.0), temperature (25–35°C), and substrate concentration (50–100 mM). Maximize desirability functions for ee (>95%) and conversion (>85%) .
  • Statistical validation : Use ANOVA to identify significant factors (e.g., pH contributes 40% variance). Generate contour plots for response surfaces .
    • Case study : Gram-scale production achieved 92% ee and 88% yield under optimized conditions (pH 8.5, 30°C) .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR models : Corrogate substituent effects (e.g., –OCH₃ vs. –Cl) on bioactivity. Calculate descriptors (logP, polar surface area) via Dragon software .

Q. How do conflicting crystallographic and spectroscopic data for this compound arise, and how are they resolved?

  • Case example : X-ray data may show planar aromatic rings, while NMR suggests dynamic puckering.
  • Resolution :

  • Perform variable-temperature NMR to detect conformational flexibility (e.g., coalescence at 300 K).
  • Compare DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-311++G(d,p)) with experimental data .

Q. What strategies enhance the stability of this compound under oxidative conditions?

  • Methodology :

  • Protecting groups : Acetylate the amino group (acetic anhydride/pyridine) or silylate the hydroxyl (TBDMSCl, imidazole) .
  • Additives : Use antioxidants (e.g., BHT at 0.1% w/v) in storage solutions. Monitor degradation via LC-MS .

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